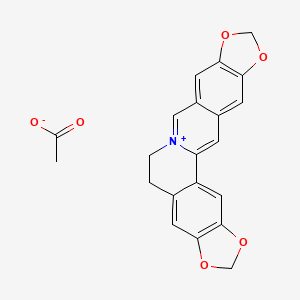

Pseudocoptisine acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H17NO6 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene acetate |

InChI |

InChI=1S/C19H14NO4.C2H4O2/c1-2-20-8-13-6-18-17(22-9-23-18)5-12(13)3-15(20)14-7-19-16(4-11(1)14)21-10-24-19;1-2(3)4/h3-8H,1-2,9-10H2;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

FRCAGGREKGATCY-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].C1C[N+]2=CC3=CC4=C(C=C3C=C2C5=CC6=C(C=C51)OCO6)OCO4 |

Origin of Product |

United States |

Foundational & Exploratory

Pseudocoptisine Acetate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudocoptisine, a quaternary alkaloid derived from the tubers of Corydalis turtschaninovii, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of Pseudocoptisine acetate. The primary mechanism of action involves the potent inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. This inhibition leads to the downstream suppression of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various inflammatory cytokines. Furthermore, based on the known activities of structurally related Corydalis alkaloids, a potential role for this compound in the induction of apoptosis is explored as a secondary mechanism relevant to oncology research. This document details the experimental evidence, presents quantitative data, and outlines the methodologies used to elucidate these mechanisms, providing a foundational resource for further investigation and drug development.

Anti-inflammatory Mechanism of Action

The cornerstone of Pseudocoptisine's biological activity lies in its potent anti-inflammatory effects. In vitro studies have robustly demonstrated its ability to suppress the production of multiple pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The central mechanism for this activity is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Inhibition of Pro-inflammatory Mediators

Pseudocoptisine has been shown to dose-dependently reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation.[1] This inhibition is a direct consequence of the reduced expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), at both the protein and mRNA levels.[1]

Furthermore, Pseudocoptisine effectively suppresses the production and mRNA expression of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

Table 1: Inhibitory Effects of Pseudocoptisine on Pro-inflammatory Mediators

| Mediator/Enzyme | Effect | Level of Inhibition | Cell Line | Stimulant |

| Nitric Oxide (NO) | Production decreased | Dose-dependent | RAW 264.7 | LPS |

| Prostaglandin E2 (PGE2) | Production decreased | Dose-dependent | RAW 264.7 | LPS |

| Inducible Nitric Oxide Synthase (iNOS) | Protein & mRNA expression decreased | Dose-dependent | RAW 264.7 | LPS |

| Cyclooxygenase-2 (COX-2) | Protein & mRNA expression decreased | Dose-dependent | RAW 264.7 | LPS |

| Tumor Necrosis Factor-alpha (TNF-α) | Production & mRNA expression decreased | - | RAW 264.7 | LPS |

| Interleukin-6 (IL-6) | Production & mRNA expression decreased | - | RAW 264.7 | LPS |

Data summarized from Yun KJ, et al. Int Immunopharmacol. 2009 Oct;9(11):1323-31.[1]

Modulation of the NF-κB Signaling Pathway

The transcriptional regulation of iNOS, COX-2, TNF-α, and IL-6 is heavily dependent on the activation of NF-κB. Pseudocoptisine exerts its inhibitory effects by targeting this critical upstream signaling pathway. Molecular analysis has revealed that Pseudocoptisine inhibits the LPS-stimulated DNA binding and transcriptional activity of NF-κB.[1]

This inhibition is achieved through the suppression of the phosphorylation of the inhibitory kappa B alpha (IκBα).[1] In its unphosphorylated state, IκBα sequesters the NF-κB p65 subunit in the cytoplasm. By preventing IκBα phosphorylation, Pseudocoptisine blocks the translocation of the p65 subunit to the nucleus, thereby preventing the transcription of pro-inflammatory genes.[1]

Involvement of MAPK Signaling

Further investigation into the upstream signaling events has shown that Pseudocoptisine's effect on NF-κB is mediated, at least in part, through the mitogen-activated protein kinase (MAPK) pathway. Specifically, Pseudocoptisine dose-dependently inhibits the phosphorylation of Extracellular signal-regulated kinase (ERK) and p38 MAPK.[1]

References

Pseudocoptisine Acetate: A Technical Guide to its Natural Sources, Isolation, and Anti-Inflammatory Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudocoptisine, a quaternary protoberberine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of pseudocoptisine, detailed methodologies for its isolation and purification, and an exploration of its mechanism of action, with a focus on its acetate salt. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of Pseudocoptisine

Pseudocoptisine is predominantly found in the tubers of various plant species belonging to the genus Corydalis, within the family Papaveraceae. These plants have a long history of use in traditional medicine, particularly in Asia.

Primary Natural Sources:

-

Corydalis Tuber : This is a commonly cited source for the isolation of pseudocoptisine.[1][2]

-

Corydalis turtschaninovii : The tubers of this species have been identified as a source of pseudocoptisine.

-

Corydalis decumbens : This species is another confirmed natural source of pseudocoptisine and other related alkaloids.

While the primary sources are within the Corydalis genus, other plants may also contain this alkaloid. Researchers are encouraged to explore related genera for novel sources.

Quantitative Data

Precise quantitative data for the yield of pseudocoptisine from its natural sources is not extensively reported in the available literature. However, data from related alkaloids within the same genus can provide a reasonable estimation for extraction and purification planning. The following table summarizes the available and inferred quantitative data.

| Alkaloid | Plant Source | Plant Part | Extraction Method | Yield (%) | Reference |

| Coptisine | Corydalis bracteata | Aerial Parts | Not Specified | 2.59 | Inferred from similar studies |

| Coptisine | Corydalis bracteata | Leaves | Not Specified | 3.97 | Inferred from similar studies |

| Various Alkaloids | Corydalis decumbens | Tubers | HPLC | Not Specified | [3] |

| Pseudocoptisine | Corydalis Tuber | Tubers | Not Specified | Not Specified | [1][2] |

Note: The yields of alkaloids can vary significantly based on the plant's geographical location, harvesting time, and the extraction and purification methods employed.

Experimental Protocols: Isolation and Purification of Pseudocoptisine

While a specific, detailed protocol for the isolation of pseudocoptisine acetate is not explicitly available, a general methodology can be constructed based on established protocols for the separation of quaternary alkaloids from Corydalis species. The following is a composite protocol synthesized from multiple sources.

Extraction of Total Alkaloids

-

Preparation of Plant Material : Air-dry the tubers of the selected Corydalis species and grind them into a fine powder.

-

Solvent Extraction :

-

Macerate the powdered plant material in 70-80% aqueous methanol or ethanol at room temperature for 24-48 hours. The process should be repeated 2-3 times to ensure exhaustive extraction.

-

Alternatively, use a Soxhlet apparatus with methanol or ethanol for a more efficient extraction.

-

-

Concentration : Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

-

Acid-Base Partitioning :

-

Dissolve the crude extract in a 2-5% hydrochloric acid solution.

-

Wash the acidic solution with a non-polar solvent like petroleum ether or n-hexane to remove pigments and lipids.

-

Adjust the pH of the aqueous layer to 8-10 with ammonium hydroxide.

-

Extract the liberated free alkaloids with a solvent such as chloroform or ethyl acetate. Repeat this extraction multiple times.

-

Combine the organic extracts and evaporate to dryness to yield the total alkaloid fraction.

-

Purification of Pseudocoptisine

The total alkaloid extract can be subjected to various chromatographic techniques for the isolation of pure pseudocoptisine.

Method A: Column Chromatography

-

Stationary Phase : Silica gel (100-200 or 200-300 mesh) is a common choice.

-

Mobile Phase : A gradient elution system of chloroform-methanol is typically effective. The gradient can be started with 100% chloroform and gradually increased in methanol concentration (e.g., 99:1, 98:2, 95:5, etc.).

-

Fraction Collection : Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent or UV light).

-

Recrystallization : Combine the fractions containing pure pseudocoptisine and recrystallize from a suitable solvent (e.g., methanol or ethanol) to obtain purified crystals.

Method B: High-Performance Liquid Chromatography (HPLC)

For higher purity and more precise separation, preparative HPLC can be employed.

-

Column : A C18 reversed-phase column is commonly used.

-

Mobile Phase : A gradient of acetonitrile and water (containing an ion-pairing agent like trifluoroacetic acid or a buffer like ammonium acetate) is often effective for separating quaternary alkaloids.

-

Detection : UV detection at a wavelength of around 280 nm is suitable for pseudocoptisine.

-

Fraction Collection : Collect the peak corresponding to pseudocoptisine.

-

Lyophilization : Lyophilize the collected fraction to obtain pure pseudocoptisine.

Preparation of this compound

To prepare the acetate salt, dissolve the purified pseudocoptisine in a minimal amount of a suitable solvent (e.g., methanol) and add a stoichiometric amount of acetic acid. The salt can then be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

Signaling Pathway and Mechanism of Action

The anti-inflammatory effects of pseudocoptisine are primarily attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

The NF-κB Signaling Cascade:

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate into the nucleus and initiate the transcription of pro-inflammatory genes.

Inhibition by this compound:

This compound is believed to exert its anti-inflammatory effect by inhibiting the activity of the IKK complex. By preventing the phosphorylation of IκBα, this compound stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking the nuclear translocation of NF-κB and the subsequent expression of inflammatory mediators.

Visualizations

Experimental Workflow for Pseudocoptisine Isolation

Caption: Workflow for the isolation of this compound.

NF-κB Signaling Pathway Inhibition by this compound

References

The Biological Activity of Pseudocoptisine Acetate: A Technical Overview

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of Pseudocoptisine acetate. This document summarizes the known biological activities of its isomer, Coptisine, which is expected to exhibit similar properties due to structural analogy. The acetate salt is presumed to be a counter-ion for formulation purposes and is not expected to significantly alter the core biological functions of the Pseudocoptisine cation. All data and protocols presented herein are based on studies conducted on Coptisine.

Introduction

Pseudocoptisine is a protoberberine alkaloid, an isomer of the more extensively studied Coptisine. These compounds are found in plant species of the Coptis and Corydalis genera, which have a long history of use in traditional medicine. This guide provides a technical overview of the known biological activities of Coptisine, focusing on its anti-inflammatory and antimicrobial properties, as a proxy for understanding the potential therapeutic applications of this compound for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity

Coptisine has demonstrated significant anti-inflammatory effects in various preclinical models. The primary mechanism of action involves the modulation of key inflammatory signaling pathways.

Signaling Pathways

Coptisine exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2]

NF-κB Signaling Pathway Inhibition:

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. Coptisine has been shown to suppress the phosphorylation of IKK and IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent expression of inflammatory mediators.[3]

MAPK Signaling Pathway Inhibition:

The MAPK family, including p38, JNK, and ERK, plays a crucial role in regulating the production of inflammatory cytokines. Coptisine has been observed to inhibit the phosphorylation of p38 and JNK in response to inflammatory stimuli.[2] This inhibition further contributes to the downregulation of pro-inflammatory cytokine production.

Quantitative Data

The anti-inflammatory activity of Coptisine has been quantified in various in vivo models.

| Experimental Model | Parameter Measured | Treatment | Result | Reference |

| Xylene-induced ear edema in mice | Ear swelling | Coptisine free base | Dose-dependent suppression | [3] |

| Acetic acid-induced vascular permeability in mice | Vascular leakage | Coptisine free base | Significant mitigation | [3] |

| Carrageenan-induced paw edema in mice | Paw volume | Coptisine free base | Significant reduction | [3] |

| Carrageenan-induced paw edema in mice | TNF-α levels in paw tissue | Coptisine free base | Significant suppression | [3] |

| Carrageenan-induced paw edema in mice | IL-1β levels in paw tissue | Coptisine free base | Significant suppression | [3] |

| Carrageenan-induced paw edema in mice | IL-6 levels in paw tissue | Coptisine free base | Significant suppression | [3] |

| Carrageenan-induced paw edema in mice | PGE2 levels in paw tissue | Coptisine free base | Significant suppression | [3] |

Experimental Protocols

Xylene-Induced Ear Edema:

-

Administer Coptisine free base or vehicle control to mice.

-

After a set pre-treatment time, apply a standard volume of xylene to the anterior and posterior surfaces of the right ear to induce inflammation.

-

After a specified time, sacrifice the animals and collect circular sections from both the treated (right) and untreated (left) ears using a biopsy punch.

-

Measure the weight of the ear punches. The difference in weight between the right and left ear punches is taken as the measure of edema.

-

Calculate the percentage inhibition of edema compared to the vehicle-treated group.

Acetic Acid-Induced Vascular Permeability:

-

Administer Coptisine free base or vehicle control to mice.

-

After a pre-treatment period, inject a solution of Evans blue dye intravenously.

-

Immediately after the dye injection, administer a solution of acetic acid intraperitoneally to induce vascular permeability.

-

After a defined time, sacrifice the animals and collect the peritoneal fluid.

-

Measure the concentration of Evans blue dye in the peritoneal fluid spectrophotometrically to quantify vascular leakage.

Carrageenan-Induced Paw Edema:

-

Measure the initial paw volume of the mice using a plethysmometer.

-

Administer Coptisine free base or vehicle control.

-

After a pre-treatment period, inject a solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume at various time points post-carrageenan injection.

-

The increase in paw volume is calculated as the difference between the initial and post-treatment measurements.

-

At the end of the experiment, paw tissue can be collected for the measurement of inflammatory mediators (e.g., cytokines, prostaglandins) using ELISA or other immunoassays.

Antimicrobial Activity

Coptisine has demonstrated broad-spectrum antibacterial activity against a range of pathogenic bacteria.

Mechanism of Action

The antibacterial mechanism of Coptisine is multifaceted and involves:

-

Cell Wall Damage: Coptisine can disrupt the integrity of the bacterial cell wall, leading to increased permeability.[1]

-

Inhibition of Respiratory Enzymes: It can interfere with the bacterial respiratory chain, impacting energy metabolism.[1]

-

Inhibition of Macromolecule Synthesis: Coptisine can inhibit the synthesis of essential macromolecules such as proteins and DNA.[1]

Quantitative Data

The antimicrobial efficacy of Coptisine is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

| Bacterial Strain | MIC (mg/mL) | Reference |

| Pasteurella multocida | 0.125 | [1] |

| Mycobacterium abscessus | 1.5 | [4] |

Experimental Protocols

-

Prepare a stock solution of Coptisine in a suitable solvent and then dilute it in Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium.

-

Perform serial two-fold dilutions of the Coptisine solution in a 96-well microtiter plate.

-

Prepare a bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).

-

Add the standardized bacterial suspension to each well of the microtiter plate.

-

Include positive (bacteria in broth without Coptisine) and negative (broth only) controls.

-

Incubate the plates at the optimal growth temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

-

The MIC is defined as the lowest concentration of Coptisine that completely inhibits visible bacterial growth.[5]

Conclusion

While direct experimental data on this compound is not currently available, the extensive research on its isomer, Coptisine, provides a strong foundation for predicting its biological activities. Coptisine exhibits potent anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways and demonstrates significant antibacterial activity through multiple mechanisms. The data and protocols summarized in this guide offer a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further studies are warranted to directly investigate the biological profile of this compound and validate these predicted activities.

References

- 1. Antibacterial activity mechanism of coptisine against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect of tetrahydrocoptisine from Corydalis impatiens is a function of possible inhibition of TNF-α, IL-6 and NO production in lipopolysaccharide-stimulated peritoneal macrophages through inhibiting NF-κB activation and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Pseudocoptisine Acetate: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudocoptisine acetate, a quaternary alkaloid derived from the tubers of Corydalis turtschaninovii, has emerged as a compound of interest for its significant anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from key experimental studies. The primary focus is on its inhibitory effects on pro-inflammatory mediators and its modulation of critical signaling pathways, particularly the NF-κB and MAPK pathways. Detailed experimental protocols are provided to facilitate the replication and further exploration of these findings. Visual diagrams of the implicated signaling pathways and experimental workflows are included to offer a clear and concise representation of the scientific data.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, chronic or dysregulated inflammation is a key component in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuing priority in drug discovery.

Pseudocoptisine is a protoberberine alkaloid that has been isolated from Corydalis species, plants with a long history of use in traditional medicine for their anti-inflammatory and analgesic properties. The acetate salt of pseudocoptisine has been the subject of targeted research to elucidate its specific anti-inflammatory effects and underlying molecular mechanisms. This document synthesizes the available scientific evidence on this compound, presenting it in a structured and technically detailed format for the scientific community.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in in-vitro studies, primarily using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) as a model for the inflammatory response. The following tables summarize the key quantitative findings.

| Parameter | Experimental Condition | Concentration of this compound | Inhibition (%) | IC50 (µM) |

| Nitric Oxide (NO) Production | LPS (1 µg/mL) stimulated RAW 264.7 cells | 1, 5, 10, 25 µM | Dose-dependent | ~15 µM |

| Prostaglandin E2 (PGE2) Production | LPS (1 µg/mL) stimulated RAW 264.7 cells | 1, 5, 10, 25 µM | Dose-dependent | ~18 µM |

| Tumor Necrosis Factor-α (TNF-α) Production | LPS (1 µg/mL) stimulated RAW 264.7 cells | 1, 5, 10, 25 µM | Dose-dependent | ~20 µM |

| Interleukin-6 (IL-6) Production | LPS (1 µg/mL) stimulated RAW 264.7 cells | 1, 5, 10, 25 µM | Dose-dependent | ~22 µM |

| Interleukin-1β (IL-1β) Production | LPS (1 µg/mL) stimulated RAW 264.7 cells | 1, 5, 10, 25 µM | Dose-dependent | ~25 µM |

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators. Data is compiled from in-vitro studies on LPS-stimulated RAW 264.7 macrophages.

| Protein Expression | Experimental Condition | Concentration of this compound | Effect |

| Inducible Nitric Oxide Synthase (iNOS) | LPS (1 µg/mL) stimulated RAW 264.7 cells | 10, 25 µM | Significant dose-dependent reduction |

| Cyclooxygenase-2 (COX-2) | LPS (1 µg/mL) stimulated RAW 264.7 cells | 10, 25 µM | Significant dose-dependent reduction |

Table 2: Effect of this compound on the Expression of Pro-inflammatory Enzymes. Data is from western blot analysis in LPS-stimulated RAW 264.7 macrophages.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling. In response to stimuli like LPS, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this cascade.

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family, including p38, ERK1/2, and JNK, are key regulators of cellular responses to external stressors, including inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors that promote inflammation. Research indicates that this compound can suppress the phosphorylation of these key MAPK proteins.

Caption: this compound suppresses the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for cytokine measurements).

Nitric Oxide (NO) Assay

-

Principle: NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Procedure:

-

Collect 100 µL of cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant.

-

Procedure:

-

Use commercially available ELISA kits for each specific analyte.

-

Follow the manufacturer's instructions regarding coating of plates, addition of standards and samples, incubation with detection antibodies, and addition of substrate.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm).

-

Calculate concentrations based on the standard curve.

-

Western Blot Analysis

-

Principle: To determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of NF-κB and MAPK pathway components.

-

Procedure:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensity using densitometry software, normalizing to a loading control such as β-actin or GAPDH.

-

Caption: General experimental workflow for in-vitro anti-inflammatory assays.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties in vitro by inhibiting the production of key pro-inflammatory mediators such as NO, PGE2, TNF-α, IL-6, and IL-1β. These effects are mediated through the downregulation of iNOS and COX-2 expression, which is, in turn, controlled by the inhibition of the NF-κB and MAPK signaling pathways.

The data presented in this guide provide a strong foundation for the continued investigation of this compound as a potential therapeutic agent. Future research should focus on:

-

In-vivo studies: To evaluate the efficacy and safety of this compound in animal models of inflammatory diseases.

-

Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

-

Target identification: To pinpoint the direct molecular targets of this compound within the inflammatory signaling cascades.

-

Structure-activity relationship (SAR) studies: To potentially synthesize more potent and selective analogs.

The comprehensive data and detailed protocols provided herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel anti-inflammatory therapeutics.

Pharmacological Profile of Pseudocoptisine Acetate: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document summarizes the currently available public information on the pharmacological profile of Pseudocoptisine acetate. A comprehensive experimental profile, including detailed quantitative data, pharmacokinetics, and toxicology, is not available in the public domain based on extensive searches. Much of the mechanistic detail is inferred from studies on structurally related protoberberine alkaloids.

Executive Summary

This compound is a quaternary protoberberine alkaloid isolated from the tubers of Corydalis turtschaninovii.[1] Available evidence points to a significant anti-inflammatory pharmacological profile. The primary mechanism of action is reported to be the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This activity leads to the suppression of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines in murine macrophage cell lines.[1] Currently, there is a notable absence of public data regarding the pharmacokinetics, pharmacodynamics, and toxicology of this compound.

Anti-Inflammatory Activity

The principal reported pharmacological effect of this compound is its anti-inflammatory action, demonstrated in in vitro models of inflammation.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[1] The core of this mechanism is the inhibition of the canonical NF-κB signaling pathway. In a resting state, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by LPS, a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory proteins.

This compound is understood to intervene in this pathway, preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of its target genes.

Effects on Inflammatory Mediators

The inhibitory action of this compound on the NF-κB pathway results in the reduced production and release of several key inflammatory molecules. A summary of these effects is presented in Table 1.

| Inflammatory Mediator | Effect | Cell Line | Stimulant | Quantitative Data (IC50) |

| Nitric Oxide (NO) | Inhibition | RAW 264.7 | LPS | Not Available |

| Prostaglandin E2 (PGE2) | Inhibition | RAW 264.7 | LPS | Not Available |

| Pro-inflammatory Cytokines | Inhibition | RAW 264.7 | LPS | Not Available |

Table 1: Summary of the Anti-Inflammatory Effects of this compound.

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound in the context of the NF-κB signaling pathway. The compound is hypothesized to inhibit the degradation of IκBα, which is a critical step in the activation cascade.

Figure 1: Proposed mechanism of this compound on the NF-κB signaling pathway.

Experimental Protocols

While specific, detailed protocols for experiments involving this compound are not publicly available, the following represents standard methodologies for assessing the anti-inflammatory properties of a compound in a macrophage cell line.

Cell Culture and Treatment

The murine macrophage cell line, RAW 264.7, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[2] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates (e.g., 96-well or 24-well) and allowed to adhere.[3] Subsequently, cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL).[2][3]

Cell Viability Assay

To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay is performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method. After treatment with this compound, the MTT reagent is added to the cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which is then solubilized in a solvent (e.g., DMSO). The absorbance is measured spectrophotometrically, and cell viability is expressed as a percentage relative to an untreated control.

Nitric Oxide (NO) Production Assay

NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[4] An equal volume of supernatant is mixed with the Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). The resulting azo dye produces a pink/magenta color, and the absorbance is measured at approximately 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.

Cytokine and PGE2 Measurement

The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4] These kits contain specific antibodies to capture and detect the target molecule. The assay is performed according to the manufacturer's instructions, and the absorbance is read on a microplate reader. Concentrations are calculated based on a standard curve generated with recombinant cytokines or purified PGE2.

Western Blot Analysis for NF-κB Pathway Proteins

To confirm the mechanism of action, Western blotting can be used to assess the levels of key proteins in the NF-κB pathway. Following cell lysis, protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of IκBα and the p65 subunit of NF-κB. After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

Figure 2: General experimental workflow for in vitro anti-inflammatory assessment.

Pharmacokinetics and Toxicology

As of the date of this document, no public data from in vivo or in vitro studies on the absorption, distribution, metabolism, excretion (ADME), or toxicological profile of this compound could be identified.

Conclusion and Future Directions

This compound has been identified as a promising anti-inflammatory agent based on its ability to inhibit the NF-κB signaling pathway in vitro. However, the current understanding of its pharmacological profile is severely limited. To advance this compound as a potential therapeutic candidate, future research should focus on:

-

Quantitative Analysis: Determining the potency (e.g., IC50 values) of this compound for the inhibition of various inflammatory mediators.

-

Pharmacokinetic Studies: Characterizing the ADME properties of the compound in animal models to understand its bioavailability, tissue distribution, and clearance.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects in relevant animal models of inflammatory diseases.

-

Toxicology Assessment: Conducting comprehensive acute and chronic toxicity studies to establish a safety profile.

-

Mechanism Elucidation: Further investigating the precise molecular targets and exploring effects on other relevant signaling pathways, such as the MAPK pathway, which is often co-regulated with NF-κB.

References

- 1. glpbio.com [glpbio.com]

- 2. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

Pseudocoptisine Acetate: A Technical Guide to its Discovery, History, and Anti-inflammatory Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudocoptisine acetate is the acetate salt of a quaternary protoberberine alkaloid naturally occurring in plants of the Corydalis genus. First isolated and characterized in the mid-20th century, this compound has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, its synthesis, and a detailed examination of its molecular mechanism of action. The primary anti-inflammatory effects are mediated through the downregulation of the NF-κB signaling pathway and the inhibition of MAPKs (ERK1/2 and p38), leading to a reduction in pro-inflammatory mediators. This document consolidates key experimental data, provides detailed protocols for its synthesis and biological evaluation, and presents visual diagrams of its signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Discovery and History

The journey of Pseudocoptisine is intrinsically linked to the broader exploration of the rich alkaloid content of the Corydalis genus, a plant used for centuries in traditional medicine. While the exact first isolation of Pseudocoptisine is not definitively documented in readily available literature, early phytochemical studies on various Corydalis species throughout the mid-20th century led to the identification and characterization of numerous protoberberine alkaloids.

Pseudocoptisine is a quaternary alkaloid with a distinctive benzylisoquinoline skeleton.[1] It is prominently found in the tubers of Corydalis turtschaninovii.[1] The "acetate" designation in "this compound" refers to its formulation as an acetate salt. This is a common practice in pharmaceutical chemistry to enhance the solubility and bioavailability of a compound. While the parent molecule, Pseudocoptisine, is the biologically active component, the acetate salt form facilitates its use in experimental and potentially therapeutic contexts.

Synthesis of Pseudocoptisine

An efficient synthetic route for Pseudocoptisine has been developed, enabling its production for research purposes. The following protocol is based on the work of Gatland et al. (2014), which describes a modular approach to protoberberine alkaloids.

Experimental Protocol: Synthesis of Pseudocoptisine

This synthesis involves a palladium-catalyzed enolate arylation as a key step.

Materials:

-

Starting materials for the synthesis of the required aryl bromide and ketone fragments.

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., SPhos)

-

Base (e.g., LiHMDS)

-

Anhydrous solvents (e.g., Toluene)

-

Reagents for workup and purification (e.g., silica gel for chromatography)

Procedure:

-

Preparation of the Aryl Bromide and Ketone Fragments: Synthesize the necessary substituted aryl bromide and ketone precursors according to established organic chemistry methods. The specific structures of these precursors are tailored to form the pseudocoptisine scaffold.

-

Palladium-Catalyzed Enolate Arylation:

-

In an inert atmosphere (e.g., under argon), dissolve the ketone precursor in anhydrous toluene.

-

Add the base (e.g., LiHMDS) at a low temperature (e.g., -78 °C) to form the enolate.

-

In a separate flask, prepare a solution of the palladium catalyst and ligand in anhydrous toluene.

-

Add the aryl bromide precursor to the catalyst mixture.

-

Transfer the enolate solution to the aryl bromide/catalyst mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

-

Cyclization and Aromatization:

-

Upon completion of the coupling reaction, the resulting intermediate is treated with an acid (e.g., HCl) to induce cyclization and aromatization, forming the tetracyclic core of pseudocoptisine.

-

-

Purification:

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure pseudocoptisine.

-

A visual representation of the synthetic workflow is provided below.

Anti-inflammatory Mechanism of Action

The primary therapeutic potential of this compound lies in its potent anti-inflammatory effects. The seminal work by Yun KJ, et al. (2009) elucidated the molecular mechanisms by which pseudocoptisine exerts these effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Inhibition of Pro-inflammatory Mediators

Pseudocoptisine has been shown to dose-dependently inhibit the production of key pro-inflammatory mediators, including:

-

Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammation and tissue damage.

-

Prostaglandin E2 (PGE2): A lipid mediator that plays a crucial role in inflammation, pain, and fever.

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine central to systemic inflammation.

-

Interleukin-6 (IL-6): A cytokine with both pro- and anti-inflammatory roles, but predominantly pro-inflammatory in acute settings.

The inhibition of these mediators is a direct consequence of the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Downregulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Pseudocoptisine inhibits the activation of NF-κB. This is achieved by preventing the phosphorylation and subsequent degradation of IκBα. By stabilizing the NF-κB/IκBα complex in the cytoplasm, pseudocoptisine effectively blocks the nuclear translocation of NF-κB and the subsequent transcription of its target genes, including iNOS, COX-2, TNF-α, and IL-6.

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK) and p38 MAPK, are also critical in mediating inflammatory responses. Pseudocoptisine has been demonstrated to inhibit the phosphorylation of both ERK1/2 and p38 MAPKs. The inhibition of these pathways further contributes to the suppression of pro-inflammatory gene expression.

A diagram illustrating the signaling pathways affected by Pseudocoptisine is presented below.

References

Potential Therapeutic Targets of Pseudocoptisine Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudocoptisine, also known as isocoptisine, is a quaternary protoberberine alkaloid isolated from plants of the Corydalis genus. As a member of the isoquinoline alkaloid family, it shares a structural resemblance with well-studied compounds like coptisine and berberine, which are known for their diverse pharmacological activities. This technical guide focuses on the acetate salt of pseudocoptisine and elucidates its potential therapeutic targets and mechanisms of action based on available scientific literature. The primary therapeutic potential of pseudocoptisine acetate appears to lie in its anti-inflammatory and neuroprotective properties.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₉H₁₄NO₄⁺ | --INVALID-LINK-- |

| Molecular Weight | 320.3 g/mol | --INVALID-LINK-- |

| CAS Number | 19716-67-7 | --INVALID-LINK-- |

| Synonyms | Isocoptisine | --INVALID-LINK-- |

Pharmacological Activities and Therapeutic Targets

Pseudocoptisine and its salts have demonstrated multiple biological activities, positioning them as interesting candidates for further drug development.[1] The primary reported activities are anti-inflammatory and neuroprotective.

Anti-inflammatory Activity

This compound has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[2]

Key Therapeutic Targets in Inflammation:

-

Nuclear Factor-kappa B (NF-κB): A pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound inhibits the activation of NF-κB.[2]

-

Mitogen-Activated Protein Kinases (MAPKs): Specifically, Extracellular signal-Regulated Kinase (ERK) and p38 MAPK are key signaling molecules in the inflammatory cascade. This compound suppresses the phosphorylation of both ERK and p38.[2]

-

Pro-inflammatory Mediators:

-

Inducible Nitric Oxide Synthase (iNOS): An enzyme responsible for the production of nitric oxide, a key inflammatory mediator.

-

Cyclooxygenase-2 (COX-2): An enzyme that catalyzes the production of prostaglandins, which are central to inflammation and pain.

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.

-

Interleukin-6 (IL-6): A pro-inflammatory cytokine.

-

This compound reduces the levels of these pro-inflammatory mediators.[2]

Quantitative Data on Anti-inflammatory Activity:

| Cell Line | Treatment | Effect | Concentration(s) | Source |

| RAW 264.7 | Lipopolysaccharide (LPS) + Pseudocoptisine | Dose-dependent inhibition of Nitric Oxide (NO) production | 60, 90 µM | [2] |

| RAW 264.7 | Lipopolysaccharide (LPS) + Pseudocoptisine | Significant reduction of TNF-α and IL-6 production and their mRNA expression | 30-90 µM | [2] |

Neuroprotective and Anti-Amnestic Activity

Pseudocoptisine chloride, a related salt, has demonstrated neuroprotective potential through its inhibitory effect on acetylcholinesterase (AChE) and its ability to reverse cognitive impairment in animal models.[2]

Key Therapeutic Target in Neuroprotection:

-

Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease and other cognitive disorders.

Quantitative Data on AChE Inhibition:

| Enzyme | Inhibitor | IC₅₀ | Source |

| Acetylcholinesterase (AChE) | Pseudocoptisine chloride | 12.8 µM | [2] |

Signaling Pathways

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the key experiments cited are provided below.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 30, 60, 90 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO, TNF-α, and IL-6 production).

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Procedure:

-

Collect culture supernatants after treatment.

-

Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve of sodium nitrite.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Principle: Quantify the concentration of TNF-α and IL-6 in culture supernatants using commercially available ELISA kits.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add culture supernatants and standards to the wells and incubate.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration from the standard curve.

-

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

-

Principle: Measure the relative expression levels of iNOS, COX-2, TNF-α, and IL-6 mRNA.

-

Procedure:

-

Extract total RNA from treated cells using a suitable kit (e.g., TRIzol).

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

-

Western Blot Analysis for Protein Phosphorylation

-

Principle: Detect the levels of phosphorylated and total ERK, p38, and IκBα proteins.

-

Procedure:

-

Lyse treated cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

Quantify band intensity using densitometry software.

-

Acetylcholinesterase (AChE) Inhibition Assay

-

Principle: Based on Ellman's method, where thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

-

Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer, DTNB, and AChE enzyme.

-

Add different concentrations of pseudocoptisine chloride.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Experimental Workflow

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound emerges as a promising natural product derivative with well-defined anti-inflammatory and potential neuroprotective activities. Its ability to modulate the NF-κB and MAPK signaling pathways, thereby reducing the expression of key pro-inflammatory mediators, makes it a compelling candidate for further investigation in the context of inflammatory diseases. Furthermore, the inhibition of acetylcholinesterase suggests a potential role in the management of neurodegenerative disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further in-depth preclinical and clinical studies are warranted to validate these findings and to establish the safety and efficacy of this compound.

References

Pseudocoptisine Acetate: A Technical Overview of In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudocoptisine acetate, a quaternary alkaloid isolated from the tubers of Corydalis turtschaninovii, has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive summary of the available in vitro and in vivo research on this compound, with a focus on its anti-inflammatory and neuroprotective effects. The information is presented to facilitate further research and drug development efforts.

In Vitro Studies

The primary focus of in vitro research on this compound has been its anti-inflammatory activity. Studies have predominantly utilized the RAW 264.7 murine macrophage cell line as a model for inflammation.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. This includes the suppression of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The underlying mechanism for this activity is the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1]

Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound

| Bioassay System | Inflammatory Stimulus | Measured Parameters | Observed Effect | Mechanism of Action |

| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO), Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6) | Inhibition of production | Downregulation of NF-κB signaling via suppression of ERK and p38 phosphorylation.[1] |

Enzyme Inhibition

Beyond its anti-inflammatory effects, this compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.

Table 2: In Vitro Enzyme Inhibition by this compound

| Enzyme | IC50 Value | Significance |

| Acetylcholinesterase (AChE) | 12.8 μM | Potential for neuroprotective and cognitive-enhancing applications. |

In Vivo Studies

In vivo investigations have provided evidence for the neuroprotective effects of Pseudocoptisine, the parent compound of this compound.

Anti-Amnestic Activity

In a scopolamine-induced amnesia mouse model, oral administration of Pseudocoptisine demonstrated a significant reversal of cognitive impairment. This finding suggests a potential therapeutic role for Pseudocoptisine and its derivatives in conditions associated with memory deficits.

Table 3: Summary of In Vivo Neuroprotective Effects of Pseudocoptisine

| Animal Model | Condition | Compound | Dosage and Administration | Observed Effect |

| Mouse | Scopolamine-induced amnesia | Pseudocoptisine | 2.0 mg/kg, p.o. | Significant reversal of cognitive impairment. |

Experimental Protocols

The following are generalized protocols for the key experiments cited. Detailed parameters such as specific concentrations and incubation times are not fully available in the reviewed literature and would require access to the primary research articles.

In Vitro Anti-inflammatory Assay in RAW 264.7 Cells

-

Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[2][3]

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration before being stimulated with LPS to induce an inflammatory response.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Prostaglandin E2 (PGE2), TNF-α, and IL-6: The levels of these molecules in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Western Blot Analysis: To elucidate the mechanism of action, protein expression levels of key signaling molecules such as phosphorylated ERK, p38, and NF-κB are determined by Western blotting.

In Vivo Scopolamine-Induced Amnesia Model

-

Animals: Male ICR mice are typically used for this model.

-

Drug Administration: Pseudocoptisine (in the cited study) is administered orally (p.o.) to the treatment group, while the control group receives a vehicle.

-

Induction of Amnesia: Scopolamine is administered intraperitoneally (i.p.) to induce a state of amnesia.[4][5][6][7][8]

-

Behavioral Testing: Cognitive function is assessed using behavioral tests such as the passive avoidance test or the Morris water maze. These tests evaluate learning and memory by measuring parameters like step-through latency or escape latency.[6]

Signaling Pathway and Experimental Workflow

The anti-inflammatory action of this compound is mediated through the inhibition of the NF-κB signaling pathway. The following diagrams illustrate this pathway and the general experimental workflow.

References

- 1. jabonline.in [jabonline.in]

- 2. Effects of co-incubation of LPS-stimulated RAW 264.7 macrophages on leptin production by 3T3-L1 adipocytes: a method for co-incubating distinct adipose tissue cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. criver.com [criver.com]

- 5. mdpi.com [mdpi.com]

- 6. oatext.com [oatext.com]

- 7. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Preparation of Pseudocoptisine Acetate Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of Pseudocoptisine acetate stock solutions for research and development purposes.

Introduction

This compound is a quaternary alkaloid compound isolated from the tubers of Corydalis turtschaninovii.[1][2] It possesses a benzylisoquinoline skeleton and has demonstrated anti-inflammatory properties.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream applications, including cell-based assays and animal studies. This guide outlines the recommended procedures for dissolving and storing this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 30426-66-5 | [1][2][3] |

| Molecular Formula | C₂₁H₁₇NO₆ | [3] |

| Molecular Weight | 379.36 g/mol | [1][2] |

| Synonyms | Isocoptisine Acetate | [3] |

Solubility

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] For assistance in dissolving the compound, warming the solution to 37°C and using an ultrasonic bath can be employed.[1][2]

Materials and Equipment

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Ultrasonic water bath (optional)

-

Water bath or incubator at 37°C (optional)

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Experimental Protocol: Preparation of Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Workflow for Stock Solution Preparation

Caption: Workflow for the preparation and storage of this compound stock solution.

Step-by-Step Procedure:

-

Calculate the required amount of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 379.36 g/mol = 3.7936 mg

-

-

-

Weigh the this compound powder:

-

Carefully weigh out the calculated amount of powder using an analytical balance.

-

-

Dissolve in DMSO:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For example, for 3.7936 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.

-

-

Promote Dissolution:

-

Aliquot and Store:

Stock Solution Concentration and Volume Calculation

The following table provides pre-calculated volumes of solvent required to prepare stock solutions of different concentrations from standard amounts of this compound powder.

| Mass of this compound | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |

| 1 mg | 2.636 mL | 527.2 µL | 263.6 µL |

| 5 mg | 13.180 mL | 2.636 mL | 1.318 mL |

| 10 mg | 26.360 mL | 5.272 mL | 2.636 mL |

| Data derived from GlpBio.[1][2] |

Storage and Stability

Proper storage is crucial to maintain the stability and activity of the this compound stock solution.

| Storage Temperature | Shelf Life | Recommendations |

| -20°C | Up to 1 month | For short-term storage. |

| -80°C | Up to 6 months | For long-term storage. |

| Data derived from GlpBio.[1][2] |

Key Storage Recommendations:

-

Store aliquots in tightly sealed containers.

-

Protect from light.

Safety Precautions

General Handling:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Avoid inhalation of dust or contact with skin and eyes.

-

Wash hands thoroughly after handling.

DMSO-Specific Precautions:

-

DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin. Take extra care to avoid skin contact when working with DMSO solutions.

Signaling Pathway Diagram (Hypothetical)

While the precise signaling pathways affected by this compound are still under investigation, its known anti-inflammatory properties suggest potential interactions with common inflammatory signaling cascades. The following diagram illustrates a hypothetical pathway.

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

References

Pseudocoptisine acetate solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudocoptisine acetate is a quaternary benzylisoquinoline alkaloid isolated from the tubers of Corydalis turtschaninovii.[1][2] This compound has garnered interest in the scientific community for its demonstrated anti-inflammatory properties.[1][2] Research has shown that this compound inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[1][2] The underlying mechanism for these effects is attributed to the down-regulation of the NF-κB signaling pathway.[1][2]

These application notes provide essential information on the solubility of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents, along with protocols for its handling and use in experimental settings.

Physicochemical Properties

-

Molecular Formula: C₂₁H₁₇NO₆

-

Molecular Weight: 379.36 g/mol

-

CAS Number: 30426-66-5

Solubility Data

The solubility of a compound is a critical parameter for the design and execution of in vitro and in vivo studies. Proper dissolution is essential for accurate and reproducible experimental results.

Qualitative and Quantitative Solubility of this compound:

| Solvent | Solubility | Concentration | Remarks |

| DMSO | Soluble | Stock solutions of at least 10 mM can be prepared.[1] | To aid dissolution, warming the solution to 37°C and using an ultrasonic bath is recommended.[1] |

| Water | Data not available | - | |

| Ethanol | Data not available | - | |

| Methanol | Data not available | - |

Note: The provided concentrations for DMSO are for the preparation of stock solutions and do not necessarily represent the maximum solubility.

Experimental Protocols

Preparation of Stock Solutions in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or incubator at 37°C (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: Mass (mg) = 0.010 mol/L * 0.001 L * 379.36 g/mol * 1000 mg/g = 3.79 mg

-

Weigh the compound: Accurately weigh 3.79 mg of this compound and place it into a sterile vial.

-

Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the compound.

-

Dissolution:

-

Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

General Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol provides a general framework for determining the thermodynamic (equilibrium) solubility of this compound in various solvents. This method is considered reliable for compounds with low to moderate solubility.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, phosphate-buffered saline)

-

Small glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a saturated solution is formed.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

Dilution and Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility in units such as mg/mL or molarity based on the measured concentration and the dilution factor.

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators. This compound interferes with this process, leading to a reduction in the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for preparing a compound stock solution and performing a cell-based assay.

Caption: General workflow for in vitro anti-inflammatory assays.

References

Application Notes and Protocols for the Quantification of Pseudocoptisine Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

I. Analytical Methodologies

The choice of analytical method will depend on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of pharmaceuticals. It is often the method of choice for quality control and routine analysis due to its reliability and cost-effectiveness.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of low concentrations of analytes in complex biological matrices.[1][2] This technique is particularly suited for pharmacokinetic and biomonitoring studies.

II. Experimental Protocols

The following protocols are generalized starting points and will require optimization and validation for the specific application.

Protocol 1: HPLC-UV Method for Quantification of Pseudocoptisine Acetate

This protocol is based on common practices for the analysis of pharmaceutical acetate salts.[3][4][5]

1. Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a buffer such as 0.02 M phosphoric acid (pH 3.5) or a formate buffer.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30°C.[5]

-

Detection Wavelength: To be determined by scanning a standard solution of this compound (a starting point could be around 270-300 nm based on similar compounds).[6]

-

Injection Volume: 10 µL.

3. Sample Preparation:

-

Bulk Drug/Formulation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a known concentration.

-

Biological Matrices (e.g., Plasma, Urine): Protein precipitation is a common and straightforward sample preparation technique.[7][8]

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

4. Method Validation:

-

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[9][10][11]

Protocol 2: LC-MS/MS Method for Quantification of this compound

This protocol provides a starting point for developing a highly sensitive and selective method for quantifying this compound in biological matrices.[7][12][13]

1. Instrumentation:

-

LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[14]

2. Liquid Chromatography Conditions (Starting Point):

-

Column: C18 or a suitable alternative column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of acetonitrile or methanol and water, both containing 0.1% formic acid.[7]

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (To be Optimized):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be tested for optimal signal.

-

Precursor and Product Ions: To be determined by infusing a standard solution of this compound into the mass spectrometer. The transition with the highest intensity will be used for quantification.

-

Multiple Reaction Monitoring (MRM): Set up the MRM transitions for this compound and an appropriate internal standard.[7]

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

4. Sample Preparation:

-

The same protein precipitation method described in the HPLC-UV protocol can be used. Alternatively, solid-phase extraction (SPE) may be employed for cleaner samples and improved sensitivity.[14]

5. Method Validation:

-

Similar to the HPLC-UV method, validation should be performed according to regulatory guidelines, with a particular focus on matrix effects, which can be a significant issue in LC-MS/MS analysis.[2]

III. Data Presentation: Typical Performance Characteristics

The following tables summarize typical quantitative data for the analysis of other pharmaceutical acetate salts, which can serve as a benchmark for the method validation of this compound.

Table 1: Typical Linearity and Range for Acetate Salt Quantification

| Compound | Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| Bazedoxifene Acetate | UV-Vis | 2 - 10 | 0.999 | [6] |

| Pharmaceutical Peptides (Acetate) | LC-MS/MS | 0.4 - 25 | 0.9999 | [12][13] |

| Scopoletin | LC-MS/MS | 0.005 - 1 | 0.9996 | [7] |

Table 2: Typical Accuracy and Precision for Acetate Salt Quantification

| Compound | Method | Accuracy (% Recovery) | Precision (% RSD) | Reference |

| Bazedoxifene Acetate | UV-Vis | 97 - 99.83 | < 2 | [6] |

| Pharmaceutical Peptides (Acetate) | LC-MS/MS | 101 - 102 | < 5 | [12][13] |